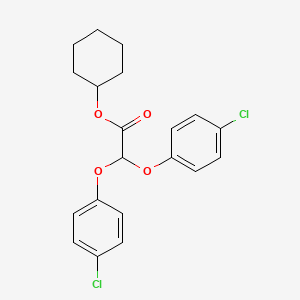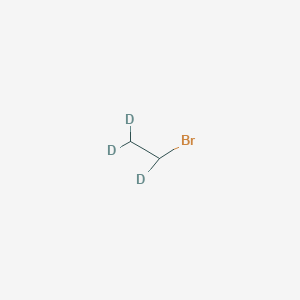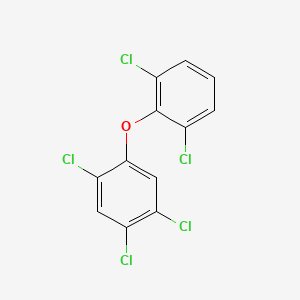
2,2',4,5,6'-Pentachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,5,6’-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H5Cl5O. It is known for its high degree of chlorination, which imparts unique chemical and physical properties. This compound is part of a larger group of chlorinated diphenyl ethers, which have been studied for their environmental persistence and potential biological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,5,6’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,4,5,6’-Pentachlorodiphenyl ether follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure consistent product quality. Safety measures are also in place to handle the toxic nature of chlorine gas and the resulting chlorinated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,4,5,6’-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions include various hydroxylated, dechlorinated, and substituted diphenyl ethers. These products can have different physical and chemical properties compared to the parent compound .
Applications De Recherche Scientifique
2,2’,4,5,6’-Pentachlorodiphenyl ether has been studied extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’,4,5,6’-Pentachlorodiphenyl ether involves its interaction with biological molecules. It can bind to and activate or inhibit various enzymes and receptors. The compound’s high degree of chlorination allows it to persist in the environment and bioaccumulate in living organisms. This persistence can lead to long-term biological effects, including disruption of endocrine function and other toxicological impacts .
Comparaison Avec Des Composés Similaires
2,2’,4,5,6’-Pentachlorodiphenyl ether can be compared with other chlorinated diphenyl ethers, such as:
2,2’,4,4’,5-Pentachlorodiphenyl ether: Similar in structure but with different chlorine substitution patterns.
2,2’,4,4’,6-Pentachlorodiphenyl ether: Another isomer with a different arrangement of chlorine atoms.
2,2’,3,4,4’-Pentachlorodiphenyl ether: Differing in the position of chlorine atoms on the aromatic rings.
These compounds share some chemical properties but can have different biological and environmental effects due to their structural differences. The unique arrangement of chlorine atoms in 2,2’,4,5,6’-Pentachlorodiphenyl ether contributes to its specific reactivity and persistence .
Propriétés
Numéro CAS |
130892-67-0 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,2,4-trichloro-5-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H |
Clé InChI |
BOJBTUWEQMUWHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



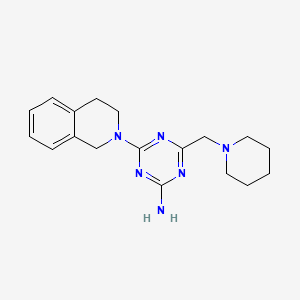
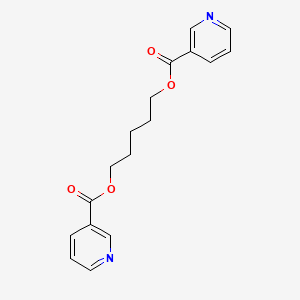

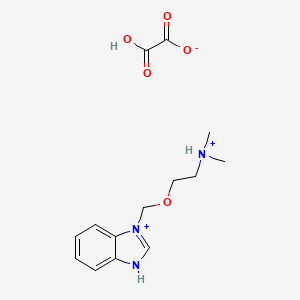


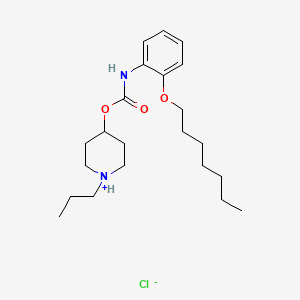
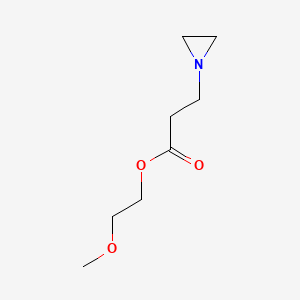

![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
